1-(Pent-1-en-1-yl)piperidine is a chemical compound classified as a piperidine derivative, characterized by the presence of a pent-1-en-1-yl group attached to the nitrogen atom of the piperidine ring. The molecular formula of this compound is CHN, indicating it comprises ten carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. The structure features a six-membered piperidine ring, which is a saturated heterocyclic amine, and an alkene substituent that contributes to its reactivity and potential biological activity .
Piperidine derivatives, including 1-(pent-1-en-1-yl)piperidine, have been studied for their biological activities. Research indicates that compounds with piperidine structures exhibit various pharmacological properties:
The synthesis of 1-(pent-1-en-1-yl)piperidine can be achieved through several methods:
The applications of 1-(pent-1-en-1-yl)piperidine are diverse and include:
Interaction studies involving 1-(pent-1-en-1-yl)piperidine focus on its binding affinity with various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 1-(pent-1-en-1-yl)piperidine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(Hex-1-en-1-yl)piperidine | CHN | Longer alkene chain; potential for different reactivity |
N-Methylpiperidine | CHN | Methyl substitution; widely studied for CNS effects |
2-Pyrrolidinone | CHNO | Contains a carbonyl; different reactivity profile |
Piperidinic Acid | CHNO₂ | Carboxylic acid functional group; polar characteristics |
The uniqueness of 1-(pent-1-en-1-yl)piperidine lies in its specific combination of a piperidine ring with an unsaturated alkene side chain. This configuration may provide distinctive reactivity patterns and biological activities compared to other similar compounds, making it an interesting subject for further research in medicinal chemistry and organic synthesis .